molecular formula C12H15N B021259 2-[4-(Propan-2-yl)phenyl]propanenitrile CAS No. 106112-20-3

2-[4-(Propan-2-yl)phenyl]propanenitrile

Cat. No.: B021259
CAS No.: 106112-20-3
M. Wt: 173.25 g/mol
InChI Key: JYOPIUADEJQGBT-UHFFFAOYSA-N
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Description

2-[4-(Propan-2-yl)phenyl]propanenitrile, also known as this compound, is a useful research compound. Its molecular formula is C12H15N and its molecular weight is 173.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

106112-20-3

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

2-(4-propan-2-ylphenyl)propanenitrile

InChI

InChI=1S/C12H15N/c1-9(2)11-4-6-12(7-5-11)10(3)8-13/h4-7,9-10H,1-3H3

InChI Key

JYOPIUADEJQGBT-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(C)C#N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)C#N

Synonyms

Benzeneacetonitrile, alpha-methyl-4-(1-methylethyl)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 250 ml flask, 4-isopropylphenylacetonitrile 8.00 g (50.2 mmol) was dissolved in tetrahydrofuran (150 ml) under a nitrogen atmosphere. The solution was cooled to −78° C. and lithium bis(trimethylsilyl)amide (1M in tetrahydrofuran, 52.8 ml (52.8 mmol) added. The resulting mixture was stirred at −78° C. for 1 hour. To this reaction mixture was added iodomethane 3.29 ml (52.8 mmol). The resulting mixture was slowly allowed to warm to ambient temperature over 16 hours then quenched with 0.2M hydrochloric acid and extracted twice with diethyl ether. The organic fractions were combined, dried (MgSO4) and concentrated under vacuo. Chromatography (SiO2, 20% ethyl acetate/hexanes) gave 6.32 g (73%) of the title compound.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3.29 mL
Type
reactant
Reaction Step Three
Yield
73%

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